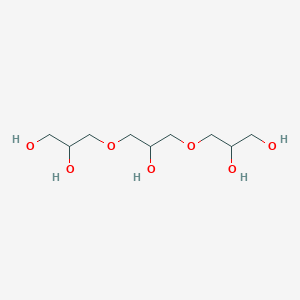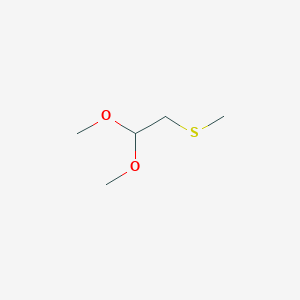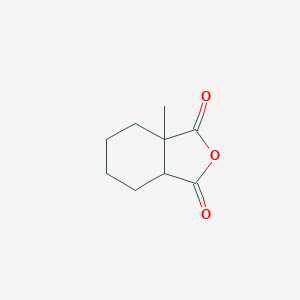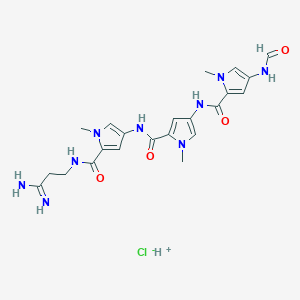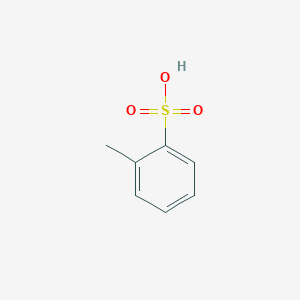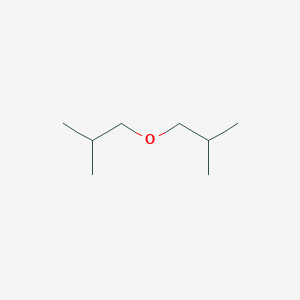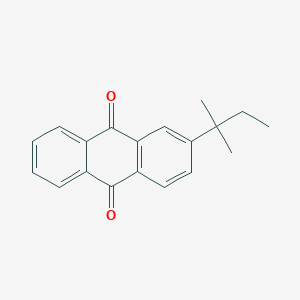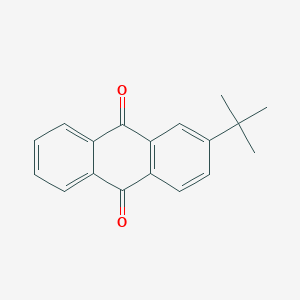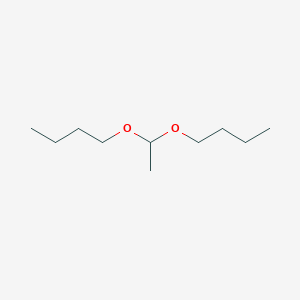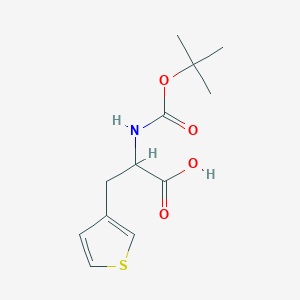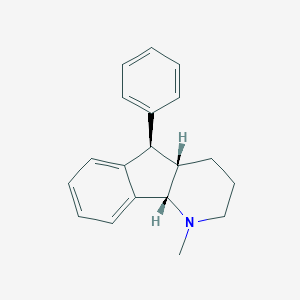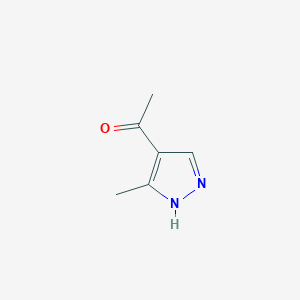
(p-(2,3-Dihydroxypropoxy)phenyl)trimethylammonium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(P-(2,3-Dihydroxypropoxy)phenyl)trimethylammonium bromide, also known as propidium iodide, is a fluorescent dye commonly used in scientific research. It is a member of the phenanthridine family of dyes and is often used to stain nucleic acids such as DNA and RNA. Propidium iodide is widely used in cell biology, molecular biology, and microbiology research due to its ability to selectively stain dead or damaged cells.
作用机制
Propidium iodide is a membrane-impermeable dye that is only able to enter cells with damaged or compromised membranes. Once inside the cell, (p-(2,3-Dihydroxypropoxy)phenyl)trimethylammonium bromide iodide binds to nucleic acids such as DNA and RNA, resulting in a bright red fluorescence. The dye is unable to penetrate the membranes of live cells, making it an effective tool for distinguishing between live and dead cells.
生化和生理效应
Propidium iodide has no known biochemical or physiological effects on cells. It is a non-toxic dye that is only able to stain dead or damaged cells.
实验室实验的优点和局限性
The use of (p-(2,3-Dihydroxypropoxy)phenyl)trimethylammonium bromide iodide in scientific research has several advantages. It is a simple and effective tool for distinguishing between live and dead cells, making it useful in a wide range of applications. It is also a non-toxic dye that does not affect the biochemical or physiological properties of cells.
However, there are also limitations to the use of (p-(2,3-Dihydroxypropoxy)phenyl)trimethylammonium bromide iodide. The dye is unable to distinguish between necrotic and apoptotic cells, which can be a limitation in certain experiments. Additionally, (p-(2,3-Dihydroxypropoxy)phenyl)trimethylammonium bromide iodide is not able to stain cells with intact membranes, which can limit its use in certain applications.
未来方向
There are several potential future directions for the use of (p-(2,3-Dihydroxypropoxy)phenyl)trimethylammonium bromide iodide in scientific research. One area of interest is the development of new fluorescent dyes that are able to distinguish between necrotic and apoptotic cells. Another potential direction is the use of (p-(2,3-Dihydroxypropoxy)phenyl)trimethylammonium bromide iodide in the study of bacterial biofilms, which are notoriously difficult to stain and study. Overall, (p-(2,3-Dihydroxypropoxy)phenyl)trimethylammonium bromide iodide is a valuable tool in scientific research and is likely to continue to be used in a wide range of applications in the future.
合成方法
The synthesis of (p-(2,3-Dihydroxypropoxy)phenyl)trimethylammonium bromide iodide is a multi-step process that involves the reaction of 4,5-diaminophthalhydrazide with 3-bromo-1-chloropropane in the presence of sodium carbonate. The resulting product is then reacted with 2,3-epoxypropyltrimethylammonium bromide to produce (p-(2,3-Dihydroxypropoxy)phenyl)trimethylammonium bromide iodide.
科学研究应用
Propidium iodide is commonly used in scientific research to stain dead or damaged cells. It is often used in flow cytometry and fluorescence microscopy to distinguish between live and dead cells. Propidium iodide is also used in DNA fragmentation assays, cell cycle analysis, and apoptosis assays.
属性
CAS 编号 |
109732-00-5 |
|---|---|
产品名称 |
(p-(2,3-Dihydroxypropoxy)phenyl)trimethylammonium bromide |
分子式 |
C12H20BrNO3 |
分子量 |
306.2 g/mol |
IUPAC 名称 |
[4-(2,3-dihydroxypropoxy)phenyl]-trimethylazanium;bromide |
InChI |
InChI=1S/C12H20NO3.BrH/c1-13(2,3)10-4-6-12(7-5-10)16-9-11(15)8-14;/h4-7,11,14-15H,8-9H2,1-3H3;1H/q+1;/p-1 |
InChI 键 |
NFSOZPRWOMTQJE-UHFFFAOYSA-M |
SMILES |
C[N+](C)(C)C1=CC=C(C=C1)OCC(CO)O.[Br-] |
规范 SMILES |
C[N+](C)(C)C1=CC=C(C=C1)OCC(CO)O.[Br-] |
同义词 |
(p-(2,3-Dihydroxypropoxy)phenyl)trimethylammonium bromide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



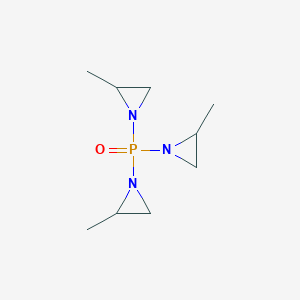
![Dimethylbis[2-[(1-oxohexadecyl)oxy]ethyl]ammonium chloride](/img/structure/B8395.png)
